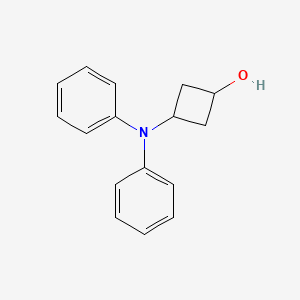

3-(Diphenylamino)cyclobutan-1-ol

説明

特性

分子式 |

C16H17NO |

|---|---|

分子量 |

239.31 g/mol |

IUPAC名 |

3-(N-phenylanilino)cyclobutan-1-ol |

InChI |

InChI=1S/C16H17NO/c18-16-11-15(12-16)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16,18H,11-12H2 |

InChIキー |

BPGBSFJWBGCBEH-UHFFFAOYSA-N |

正規SMILES |

C1C(CC1O)N(C2=CC=CC=C2)C3=CC=CC=C3 |

製品の起源 |

United States |

準備方法

Cyclobutane Ring Formation via Dihaloalkane Precursors

A common approach involves nucleophilic substitution using dihaloalkanes. For example, 3-dibromo-2,2-dimethoxypropane reacts with diisopropyl malonate under basic conditions (e.g., NaH in DMF at 120–140°C for 20–24 h) to form a cyclobutane intermediate. Subsequent acid-catalyzed deprotection (e.g., HCl) yields 3-oxocyclobutanecarboxylic acid , which is further functionalized (Figure 1A).

Key Steps :

- Nucleophilic substitution : Cyclization via malonate enolate attack on dibromo precursor.

- Deprotection : Hydrolysis of ketal groups under acidic conditions (20% HCl, 100°C, 45–55 h).

- Functionalization : Conversion to silver carboxylate followed by Hunsdiecker reaction with Br₂ yields bromocyclobutane, which undergoes nucleophilic substitution with benzyl alcohol.

Yield : 72–93% for cyclobutane intermediates; ~50% for final substitution.

[2+2] Photocycloaddition Approaches

Intermolecular Cycloaddition of Alkenes

The [2+2] photocycloaddition between dichloroketene (generated from trichloroacetyl chloride and Na/Hg) and styrenes forms 2,2-dichloro-3-arylcyclobutanones . Subsequent Zn/AcOH reduction yields cyclobutanols, which are aminated via reductive amination (NaBH₃CN, NH₃).

Advantages :

- Direct access to polysubstituted cyclobutanes.

- Diastereoselectivity controlled by steric effects.

Limitations :

Yield : 54–85% for cyclobutanone intermediates; 26–87% for final amination.

Reductive Amination of Cyclobutanones

Synthesis of 3-Aminocyclobutanol Derivatives

Cyclobutanones (e.g., 3-phenylcyclobutanone ) undergo reductive amination with primary amines (e.g., diphenylamine) using NaBH₃CN or Pd/C-H₂. For example:

Optimization :

- Solvent: THF or DCM enhances solubility.

- Catalysts: Pd/C (5% wt) achieves >90% conversion.

Organocatalytic and Radical-Mediated Routes

Photoredox/HAT Catalysis for Radical Cyclization

Recent methods employ photoredox catalysts (e.g., fac-Ir(dFppy)₃) and hydrogen atom transfer (HAT) agents (e.g., DABCO) to generate radicals from allylic alcohols. Cyclization with CO₂- ⁻ forms γ-butyrolactones, which can be hydrolyzed to cyclobutanols.

Example :

Yield : Up to 92% for lactones; hydrolysis yields ~70%.

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Diastereoselectivity | Complexity |

|---|---|---|---|---|

| Nucleophilic Substitution | NaH, HCl, Br₂ | 50–93 | Low | Moderate |

| [2+2] Photocycloaddition | Na/Hg, Zn/AcOH | 54–85 | Moderate | High |

| Reductive Amination | Pd/C, NaBH₃CN | 57–87 | High | Low |

| Photoredox Catalysis | fac-Ir(dFppy)₃, DABCO | 70–92 | High | High |

化学反応の分析

Types of Reactions

3-(Diphenylamino)cyclobutan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The diphenylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halides or sulfonates can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield cyclobutanone derivatives, while reduction can produce various alcohols.

科学的研究の応用

3-(Diphenylamino)cyclobutan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It can be used in the production of materials with specific chemical properties, such as polymers and resins

作用機序

The mechanism of action of 3-(Diphenylamino)cyclobutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The diphenylamino group can participate in hydrogen bonding and π-π interactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

類似化合物との比較

Table 1: Structural Comparison of Cyclobutanol Derivatives

Key Observations :

- Electronic Effects: The diphenylamino group enhances electron-donating capacity compared to dimethylamino or methylamino groups, making it suitable for applications in light-emitting materials or charge-transfer systems .

- Steric and Solubility Effects: Bulky diphenylamino substituents may reduce solubility in polar solvents but promote π-π stacking in the solid state, as seen in related diphenylamino-styrylquinoxaline derivatives (DPASQ) .

Photophysical and Electrochemical Properties

Table 2: Optoelectronic Properties of Diphenylamino-Containing Compounds

Key Comparisons :

- HOMO-LUMO Gaps: Diphenylamino-containing compounds typically exhibit narrow HOMO-LUMO gaps (~2.3 eV), favorable for charge transport in organic electronics .

- Emission Behavior: Substitution patterns (e.g., para vs. meta positions) and solvent polarity significantly influence emission wavelengths and quantum yields. For example, DPASQ shows a redshifted λem (~600 nm) compared to simpler diphenylamino-acrylonitrile derivatives (~500 nm) due to extended conjugation .

Molecular Packing and Solid-State Behavior

- 3-(Diphenylamino)cyclobutan-1-ol vs. 3-(Difluoromethyl)cyclobutan-1-ol: The diphenylamino group promotes π-π stacking, as observed in related acrylonitrile derivatives , whereas the difluoromethyl analog lacks such interactions, leading to less ordered packing .

- Syn/Anti Conformers: Similar to (2Z)-3-(4-(diphenylamino)phenyl)prop-2-enenitrile (Compound I in ), 3-(Diphenylamino)cyclobutan-1-ol may exhibit syn/anti conformers in the solid state, stabilized by solvent interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。